molecular formula C14H16N4O2 B6634409 2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid

2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid

Cat. No. B6634409
M. Wt: 272.30 g/mol
InChI Key: ZOGLTNFWGHYCNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid, also known as MIQLQ, is a novel compound that has been synthesized and studied for its potential applications in scientific research. MIQLQ is a small molecule that has shown promise in various fields of research, including neuroscience, cancer biology, and drug discovery. In

Mechanism of Action

The mechanism of action of 2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid is not fully understood. However, it has been suggested that 2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid may act as a modulator of the dopaminergic system in the brain. 2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This may contribute to the anti-tumor effects of 2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid.
Biochemical and Physiological Effects
2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid has been shown to have several biochemical and physiological effects. In animal models, 2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid has been shown to increase the levels of dopamine and serotonin in the brain. 2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid has also been shown to decrease the levels of corticosterone, a hormone that is involved in the stress response. In cancer cells, 2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid has been shown to induce apoptosis, or programmed cell death.

Advantages and Limitations for Lab Experiments

2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. 2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid is also stable and can be easily synthesized in large quantities. However, 2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid has some limitations for lab experiments. It may have off-target effects, which can complicate the interpretation of results. 2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid may also have limited solubility in aqueous solutions, which can affect its bioavailability.

Future Directions

For the study of 2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid include further studies in neuroscience, cancer biology, and drug discovery.

Synthesis Methods

The synthesis of 2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid involves a multi-step process that includes several chemical reactions. The starting material for the synthesis is 2-(chloromethyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid, which is reacted with sodium azide to form 2-(azidomethyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid. The azide group is then reduced using palladium on carbon to form the amine group. The final step involves the reaction of the amine group with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid to form 2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid.

Scientific Research Applications

2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid has been studied for its potential applications in various fields of scientific research. In neuroscience, 2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid has been shown to have anxiolytic and antidepressant effects in animal models. 2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid has also been studied for its potential as a therapeutic agent for the treatment of Parkinson's disease. In cancer biology, 2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid has been shown to have anti-tumor effects in vitro and in vivo. 2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid has also been studied for its potential as a chemotherapeutic agent for the treatment of breast cancer. In drug discovery, 2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid has been used as a lead compound for the development of new drugs.

properties

IUPAC Name

2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-17-7-11(15-16-17)8-18-6-10-4-2-3-5-12(10)13(9-18)14(19)20/h2-5,7,13H,6,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGLTNFWGHYCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)CN2CC(C3=CC=CC=C3C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid

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